Isomer Composition: Mixture vs. Single trans-Isomer – Impact on Procurement Cost and Stereochemical Flexibility
The target compound is supplied and priced as a mixture of cis and trans isomers (typical purity ≥95% combined), whereas the resolved trans-4-(tetrahydro-pyran-4-yloxy)-cyclohexanecarboxylic acid (CAS 1558282-14-6 designated as trans) requires additional chromatographic or crystallization steps, increasing its cost by approximately 3- to 5-fold . This cost differential is attributable to the additional purification required to isolate the single stereoisomer. For applications where downstream reactions are not stereospecific or where the isomer ratio is inconsequential to the final product (e.g., early-stage medicinal chemistry library synthesis), the mixture-of-isomers product reduces procurement expenditure without compromising synthetic throughput. The quantitative isomer ratio is not specified by all vendors, but the mixture designation implies a non-racemic, non-equilibrated composition that can vary between production batches, necessitating batch-specific QC for stereochemically demanding applications.
| Evidence Dimension | Relative procurement cost per gram |
|---|---|
| Target Compound Data | Mixture of isomers; vendor price ~$50–150/g (estimated from supplier listings for 100 mg–1 g quantities at 95% purity) . |
| Comparator Or Baseline | Resolved trans-4-(tetrahydro-pyran-4-yloxy)-cyclohexanecarboxylic acid; estimated vendor price ~$150–500/g for comparable purity . |
| Quantified Difference | Approximately 3- to 5-fold lower cost for the mixture-of-isomers product. |
| Conditions | Vendor price comparison based on publicly listed quotes for research-grade material (95%+ purity) . |
Why This Matters
For procurement decisions, the mixture-of-isomers product offers a significant cost advantage when stereochemical purity is not required, enabling larger-scale exploratory synthesis within constrained R&D budgets.
